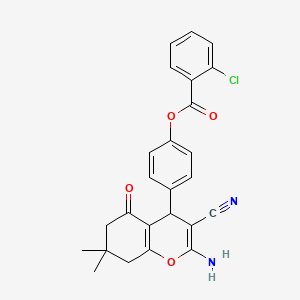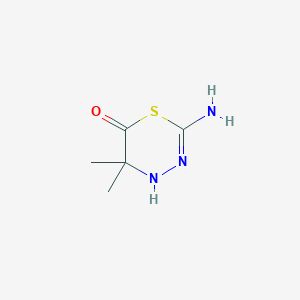![molecular formula C21H14ClN3O3 B11658896 2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B11658896.png)
2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 4-chloro-3-methylphenoxy group and a 3-nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.
Formation of 4-chloro-3-methylphenoxy intermediate: The 4-chloro-3-methylphenol is reacted with a suitable halogenating agent to form the 4-chloro-3-methylphenoxy intermediate.
Nitration: The intermediate is then subjected to nitration to introduce the nitro group at the desired position.
Quinoxaline formation: The final step involves the condensation of the nitrophenyl intermediate with a suitable quinoxaline precursor under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Quinoxaline oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenoxy)phenylacetic acid
- 4-Chloro-3-methylphenoxybenzoic acid
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
Uniqueness
2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14ClN3O3 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-[4-(4-chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline |
InChI |
InChI=1S/C21H14ClN3O3/c1-13-10-15(7-8-16(13)22)28-21-9-6-14(11-20(21)25(26)27)19-12-23-17-4-2-3-5-18(17)24-19/h2-12H,1H3 |
InChI Key |
DZZIQLYESOKUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{(E)-[1-(naphthalen-2-yl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11658826.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11658827.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11658832.png)

![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11658843.png)

![N'-[(E)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11658860.png)
![3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11658864.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11658869.png)

![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11658880.png)
![ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11658881.png)
![6-Amino-4-(4-chlorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11658888.png)

